

Technical Guide: Methyl 2-Fluoro-2-methylpropanoate

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Compound of Interest

Compound Name: 2-Fluoro-2-methylbutanoate

Cat. No.: B15496669

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Abstract: This technical guide provides a comprehensive overview of Methyl 2-fluoro-2-methylpropanoate, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document covers the compound's chemical identity, structure, physicochemical properties, and principal applications. Detailed experimental methodologies for its synthesis are also presented.

Chemical Identity and Structure

Initial inquiries for "**2-Fluoro-2-methylbutanoate**" did not yield a consistently indexed compound in major chemical databases. It is highly probable that the intended compound is Methyl 2-fluoro-2-methylpropanoate. This guide will focus on this well-documented and commercially available chemical intermediate.

CAS Number: 338-76-1[1][2]

Synonyms:

- 2-Fluoro-2-methylpropionic Acid Methyl Ester[1][3]
- Methyl 2-Fluoro Iso-Butyrate
- Methyl 2-fluoro-2-methylpropionate[1]

Molecular Structure:

IUPAC Name: methyl 2-fluoro-2-methylpropanoate

Molecular Formula: $C_5H_9FO_2$ [\[2\]](#)

InChI Key: OEGBOFVYISOERL-UHFFFAOYSA-N

Physicochemical Properties

The quantitative data for Methyl 2-fluoro-2-methylpropanoate are summarized in the table below for ease of reference.

Property	Value	Source(s)
Molecular Weight	120.12 g/mol	[2]
Appearance	Colorless to almost colorless clear liquid	
Density	1.03 g/cm ³	
Boiling Point	109 °C	
Refractive Index	n _{20/D} 1.38	
Purity	≥95% to ≥98% (GC)	[2]
Storage Temperature	2 - 8 °C (Refrigerator)	[4]

Applications in Research and Development

Methyl 2-fluoro-2-methylpropanoate serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[\[1\]](#) The introduction of a fluorine atom onto a molecule can significantly alter its biological properties.

Key Applications:

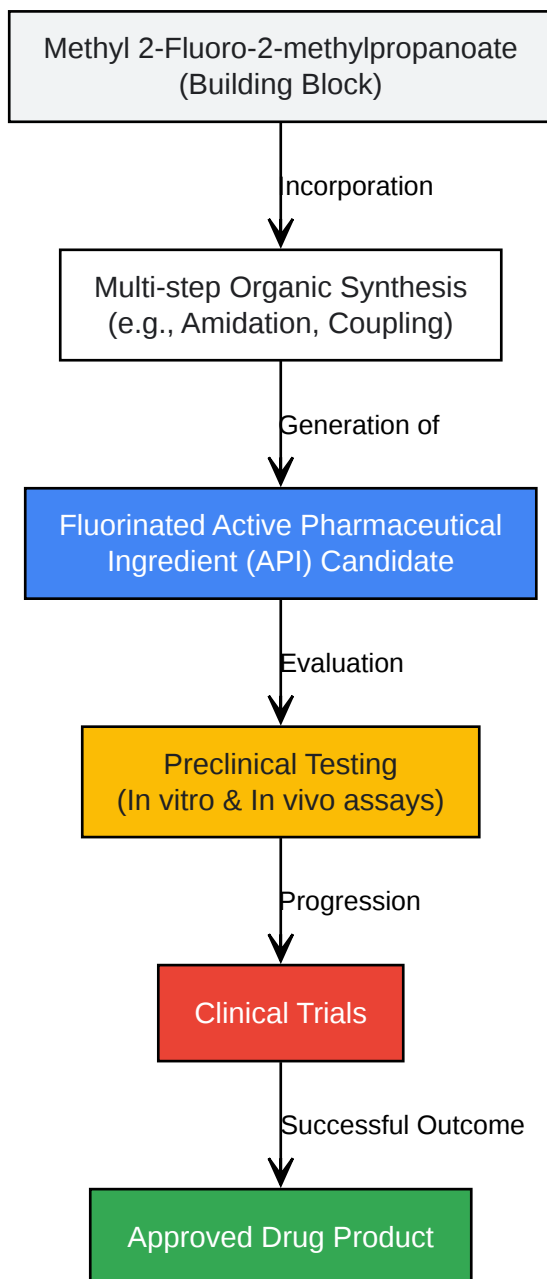
- **Pharmaceutical Development:** This compound is a valuable building block for creating fluorinated drug candidates. The presence of the fluorine atom can enhance metabolic stability (by blocking sites of oxidation), increase binding affinity to target proteins, and

improve bioavailability and lipophilicity, ultimately leading to drugs with enhanced efficacy and potentially reduced side effects.[\[1\]](#)

- **Agrochemical Synthesis:** It is employed in the formulation of advanced agrochemicals, including herbicides and pesticides. Fluorination can lead to higher selectivity and potency against target pests while minimizing environmental impact.[\[1\]](#)
- **Materials Science:** The compound is also utilized in the synthesis of specialized fluorinated polymers and materials, which are noted for their high thermal stability and chemical resistance.[\[1\]](#)

The following diagram illustrates the logical workflow of utilizing Methyl 2-fluoro-2-methylpropanoate as a building block in a typical drug discovery and development pipeline.

Workflow: Methyl 2-Fluoro-2-methylpropanoate in Drug Development

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Caption: Role of Methyl 2-Fluoro-2-methylpropanoate in Pharmaceutical R&D.

Experimental Protocols: Synthesis

The synthesis of Methyl 2-fluoro-2-methylpropanoate is most commonly achieved via the fluorination of its α -hydroxy precursor, Methyl 2-hydroxy-2-methylpropanoate. While several fluorinating agents can be employed, a detailed protocol using diethylaminosulfur trifluoride (DAST) is described below, adapted from established fluorination methodologies.

Important Safety Note: This reaction should be performed by trained personnel in a well-ventilated fume hood. DAST is toxic and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

Objective: To synthesize Methyl 2-fluoro-2-methylpropanoate from Methyl 2-hydroxy-2-methylpropanoate.

Materials:

- Methyl 2-hydroxy-2-methylpropanoate (Methyl α -hydroxyisobutyrate)
- Diethylaminosulfur trifluoride (DAST)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice bath

Equipment:

- Three-necked round-bottom flask with a magnetic stirrer
- Dropping funnel
- Thermometer
- Nitrogen or Argon gas inlet

- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup:
 - A three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, is dried in an oven and allowed to cool under a stream of dry nitrogen.
 - Dissolve Methyl 2-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous dichloromethane and add it to the reaction flask.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
- Addition of Fluorinating Agent:
 - Charge the dropping funnel with diethylaminosulfur trifluoride (DAST) (approx. 1.1-1.2 eq) dissolved in a small amount of anhydrous dichloromethane.
 - Add the DAST solution dropwise to the stirred solution of the hydroxy ester over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below -70 °C during the addition to minimize side reactions.
- Reaction Progression:
 - After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 1-2 hours.
 - Slowly allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).
- Work-up and Quenching:

- Cool the reaction mixture to 0 °C using an ice-water bath.
- Very carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Caution: This quenching is exothermic and will release gas. Ensure slow addition to control the effervescence.
- Continue adding the NaHCO_3 solution until the gas evolution ceases and the aqueous layer is basic.
- Transfer the mixture to a separatory funnel.
- Extraction and Isolation:
 - Separate the organic layer.
 - Extract the aqueous layer two more times with dichloromethane.
 - Combine all organic layers and wash them with brine (saturated NaCl solution).
 - Dry the combined organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The resulting crude product is a liquid. Due to the volatility of the product, purification is best achieved by careful fractional distillation to yield the pure Methyl 2-fluoro-2-methylpropanoate. The boiling point is approximately 109 °C at atmospheric pressure.

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